N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
Description
N-(2,6-Difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic carboxamide derivative characterized by a piperidine core substituted with a phenyl group and a 2,6-difluorobenzoyl moiety. The presence of fluorine atoms in the benzoyl group enhances its metabolic stability and lipophilicity, which are critical for optimizing pharmacokinetic properties in drug development .
Properties
IUPAC Name |
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-10-7-11-16(21)17(15)18(24)23(14-8-3-1-4-9-14)19(25)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEAWKJBIOIJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
For industrial-scale production, a continuous flow method can be employed. This involves the use of a tubular reactor where the reactants are continuously pumped and reacted under controlled conditions. The reaction mixture is then passed through a film evaporator to remove the solvent and isolate the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Industry: Utilized in the production of fungicides and plant-growth regulators.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide involves the inhibition of chitin synthesis in insects. The compound targets the enzyme responsible for chitin biosynthesis, thereby disrupting the formation of the insect exoskeleton. This leads to the death of the insect due to the inability to molt and grow . The molecular pathways involved include the inhibition of chitin synthase and interference with the normal development of the insect cuticle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide, a comparison is drawn with two structurally related compounds: teflubenzuron (a benzoylurea insecticide) and novaluron (a difluorobenzoylurea pesticide). These compounds share the 2,6-difluorobenzoyl motif but differ in their core structures and functional groups, leading to distinct biological activities and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Structural Divergence: The target compound features a piperidine-carboxamide backbone, whereas teflubenzuron and novaluron are benzoylurea derivatives. The urea group (–NH–CO–NH–) in the latter two compounds is critical for their insecticidal activity, enabling interactions with insect chitin synthase enzymes . Fluorine substitution patterns differ: the target compound has 2,6-difluorobenzoyl, while teflubenzuron includes 3,5-dichloro-2,4-difluorophenyl, and novaluron incorporates a trifluoro-methoxyethoxy side chain .
Biological Activity: Teflubenzuron and novaluron act as insect growth regulators by disrupting chitin synthesis, leading to larval mortality .
Physicochemical Properties: The lipophilicity (logP) of the target compound is expected to be higher than that of teflubenzuron (logP ≈ 4.5) due to the piperidine ring and phenyl group, which may enhance membrane permeability in drug design contexts. Novaluron’s trifluoro-methoxyethoxy group increases its environmental persistence, a trait less desirable in pharmaceuticals but advantageous in agrochemicals .
Regulatory and Safety Profiles: Teflubenzuron and novaluron are approved for agricultural use with established tolerances in crops . The target compound, being investigational, lacks comprehensive toxicological data, though its structural analogs suggest a need for rigorous metabolic stability and toxicity studies.
Notes on Evidence and Limitations
- The provided evidence primarily details pesticide chemicals (teflubenzuron, novaluron) rather than medicinal carboxamides, limiting direct pharmacological comparisons .
- Further research is required to elucidate the compound’s mechanism of action, leveraging techniques such as X-ray crystallography (e.g., SHELX programs for structural refinement ) and in vitro bioassays.
Biological Activity
N-(2,6-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of insecticide development and medicinal chemistry. Its unique structure combines a difluorobenzoyl moiety with a piperidine-1-carboxamide, contributing to its biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
The primary mechanism of action for this compound involves the inhibition of chitin synthesis in insects. This compound targets the enzyme involved in chitin biosynthesis, leading to disrupted exoskeleton formation and ultimately causing insect mortality due to failure to molt and grow.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Insecticidal Activity : The compound has been identified as a potential insecticide due to its ability to inhibit chitin synthesis. Studies indicate that it effectively targets various insect species, making it suitable for agricultural applications.
- Anticancer Properties : Preliminary research suggests that this compound may exhibit anticancer properties, particularly against human promyelocytic leukemia cell lines. Further investigations are required to elucidate its efficacy and mechanisms in cancer treatment.
Case Studies
-
Insecticidal Efficacy :
- A study demonstrated that this compound significantly affected the growth and development of target insect species. The compound was effective at low concentrations, indicating its potential as a potent insecticide.
-
Anticancer Activity :
- In vitro assays conducted on human promyelocytic leukemia cells revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism involved modulation of key signaling pathways associated with cell survival and growth.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Insecticidal | Inhibits chitin synthesis in insects | |
| Anticancer | Induces apoptosis in human promyelocytic leukemia cells |
Table 2: Comparison with Similar Compounds
| Compound Name | Chitin Synthesis Inhibition | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| N-(2,6-difluorobenzoyl)-N′-(2-fluoro-4-halophenyl)urea | Moderate | No |
| 2,6-Difluorobenzoic acid | No | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
